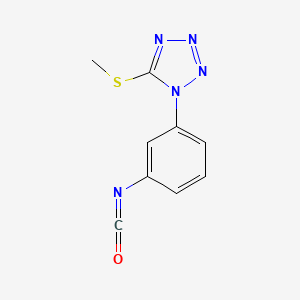
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole is a chemical compound with a unique structure that combines an isocyanate group, a phenyl ring, a methylsulfanyl group, and a tetrazole ring
Preparation Methods
The synthesis of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route involves the reaction of 3-isocyanatophenyl methanesulfonate with sodium azide under controlled conditions to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
Scientific Research Applications
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole can be compared with similar compounds such as:
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole: This compound also contains an isocyanate group and a phenyl ring but has a pyrazole ring instead of a tetrazole ring.
3-Isocyanatophenyl methanesulfonate: This compound lacks the tetrazole ring and has a methanesulfonate group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
111982-97-9 |
|---|---|
Molecular Formula |
C9H7N5OS |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
1-(3-isocyanatophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H7N5OS/c1-16-9-11-12-13-14(9)8-4-2-3-7(5-8)10-6-15/h2-5H,1H3 |
InChI Key |
DCSLJMJNINBKHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


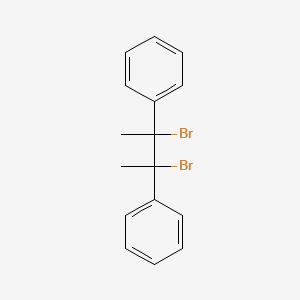

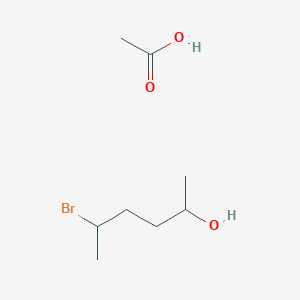
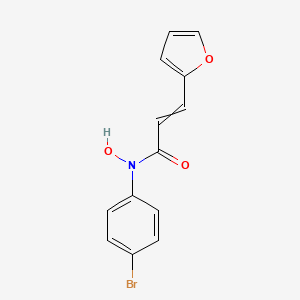
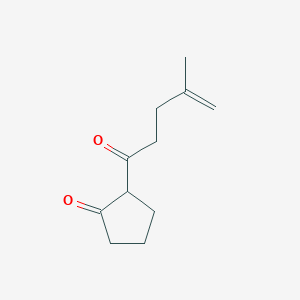
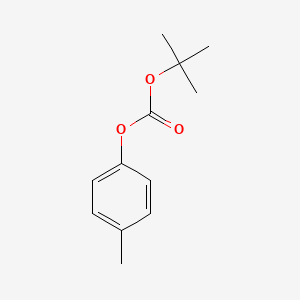
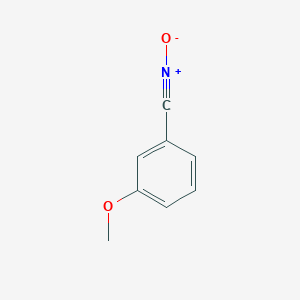
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
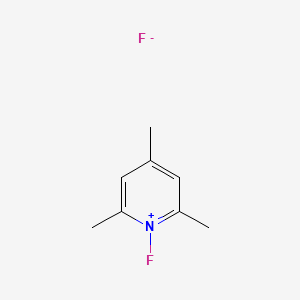
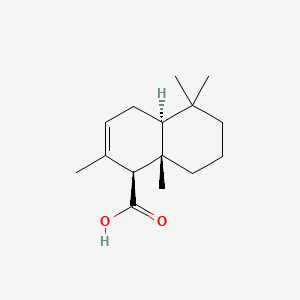
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
